molecular formula C6H7ClN2O B13878611 2-Amino-4-chloro-5-methylpyridin-3-ol CAS No. 1003710-69-7

2-Amino-4-chloro-5-methylpyridin-3-ol

Cat. No.: B13878611
CAS No.: 1003710-69-7
M. Wt: 158.58 g/mol
InChI Key: UGGVOCSTKPTBTG-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylpyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylpyridin-3-ol using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions . Another method includes the reduction of 2-Chloro-4-methyl-3-nitropyridine using catalysts like rhodium on carbon (Rh/C) or tin(IV) chloride (SnCl4) in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Rhodium on carbon, tin(IV) chloride.

    Nucleophiles: Amines, thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-5-methylpyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the pyridine ring enhances its potential for forming hydrogen bonds, making it a valuable intermediate in medicinal chemistry .

Properties

CAS No.

1003710-69-7

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-amino-4-chloro-5-methylpyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9)

InChI Key

UGGVOCSTKPTBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1Cl)O)N

Origin of Product

United States

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